(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-2-14-7-9-15(10-8-14)18-13-26-20(22-18)17(12-21)11-16-5-3-4-6-19(16)23(24)25/h3-11,13H,2H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVKONGCBEHHS-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. Critical Parameters :
- Temperature control during thiazole formation to prevent decomposition.
- Stoichiometric balance in the Knoevenagel step to minimize unreacted intermediates.
- Solvent polarity adjustments to optimize crystallization .
How is the structural integrity and stereochemistry of this compound confirmed?
Methodological Answer:
Spectroscopic Analysis :
- NMR : Compare H and C NMR peaks with predicted chemical shifts (e.g., thiazole protons at δ 7.2–8.1 ppm, nitrile C≡N at ~110 ppm) .
- IR : Validate nitrile (C≡N) stretch at ~2200 cm and nitro (NO) bands at ~1520/1350 cm .
X-ray Crystallography : Resolve the (Z)-configuration via single-crystal analysis, confirming dihedral angles between thiazole and acrylonitrile moieties (typically 15–30°) .
Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 406.1) .
Advanced Research Questions
What computational strategies predict biological targets and interaction mechanisms for this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Prioritize binding pockets with high complementarity to the thiazole and nitrophenyl groups .
Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns runs in GROMACS) to assess binding free energy (MM-PBSA/GBSA methods) .
QSAR Modeling : Correlate substituent effects (e.g., nitro group position) with bioactivity using descriptors like logP and Hammett constants .
Validation : Confirm predictions via in vitro assays (e.g., enzyme inhibition IC, cell viability assays) .
How can discrepancies in bioactivity data across studies be systematically addressed?
Methodological Answer:
Source Analysis : Compare compound purity (HPLC traces), storage conditions, and solvent systems used in assays .
Cell Line Variability : Test across multiple cell lines (e.g., NCI-60 panel) to identify tissue-specific effects. For example, GI values for similar thiazoles range from 0.021–12.2 μM depending on cancer type .
Assay Protocol Harmonization : Standardize parameters (e.g., incubation time, serum concentration) to reduce inter-lab variability .
Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects that may explain conflicting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
